molecular formula C9H2I3NO4 B8761114 5-Cyano-2,4,6-triiodoisophthalic acid CAS No. 73511-89-4

5-Cyano-2,4,6-triiodoisophthalic acid

Cat. No. B8761114
M. Wt: 568.83 g/mol
InChI Key: DAMMTPUDAGMEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328202

Procedure details

100 g of 5-cyano-2,4,6-triiodoisophthalic acid is suspended in 400 ml of concentrated sulfuric acid and heated first under agitation for 30 minutes to 60° C., then for 2 hours to 95° C. The thus-produced, clear solution is then poured on 1.2 kg of ice and stirred for one hour in an ice bath. The thus-precipitated crude product is vacuum-filtered, dissolved under heating in 400 ml of ethanol, and the solution is combined with 70 ml of concentrated sodium hydroxide solution. After several hours of agitation in an ice bath, the thus-separated sodium salt is vacuum-filtered, washed with ethanol, and then dissolved in 200 ml of hot water. After treating the solution with active carbon, the filtrate is precipitated into 150 ml of semiconcentrated sulfuric acid. After several hours of stirring in an ice bath, the precipitate is vacuum-filtered, washed with a small amount of ice-cold water, and dried at 50° C., thus obtaining 84 g (=82% of theory) of 5-carbamoyl- 2,4,6-triiodoisophthalic acid, which conforms in its properties with the product of the alkaline saponification.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([I:17])=[C:5]([C:14]([OH:16])=[O:15])[C:6]([I:13])=[C:7]([C:11]=1[I:12])[C:8]([OH:10])=[O:9])#[N:2].S(=O)(=O)(O)[OH:19]>>[C:1]([C:3]1[C:11]([I:12])=[C:7]([C:8]([OH:10])=[O:9])[C:6]([I:13])=[C:5]([C:4]=1[I:17])[C:14]([OH:16])=[O:15])(=[O:19])[NH2:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
Step Two
Name
ice
Quantity
1.2 kg
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated first under agitation for 30 minutes to 60° C.
CUSTOM
Type
CUSTOM
Details
The thus-precipitated crude product
FILTRATION
Type
FILTRATION
Details
is vacuum-filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
under heating in 400 ml of ethanol
WAIT
Type
WAIT
Details
After several hours of agitation in an ice bath
FILTRATION
Type
FILTRATION
Details
the thus-separated sodium salt is vacuum-filtered
WASH
Type
WASH
Details
washed with ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of hot water
ADDITION
Type
ADDITION
Details
After treating the solution with active carbon
CUSTOM
Type
CUSTOM
Details
the filtrate is precipitated into 150 ml of semiconcentrated sulfuric acid
STIRRING
Type
STIRRING
Details
After several hours of stirring in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate is vacuum-filtered
WASH
Type
WASH
Details
washed with a small amount of ice-cold water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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